molecular formula C23H22ClFN4O B11191988 6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide

6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide

Cat. No.: B11191988
M. Wt: 424.9 g/mol
InChI Key: AJKPKASUTTWREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine core substituted with a pyrrolidine ring, a chlorophenyl group, and a fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine core, followed by the introduction of the pyrrolidine ring, and finally the attachment of the chlorophenyl and fluorophenyl groups. Common reagents used in these steps include halogenated pyridines, amines, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the pyridine core of the target compound.

    Diketene: Used in the synthesis of various organic compounds, similar to the synthetic routes for the target compound.

Uniqueness

6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C23H22ClFN4O

Molecular Weight

424.9 g/mol

IUPAC Name

6-[3-[(4-chlorophenyl)methylamino]pyrrolidin-1-yl]-N-(3-fluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H22ClFN4O/c24-18-7-4-16(5-8-18)13-26-21-10-11-29(15-21)22-9-6-17(14-27-22)23(30)28-20-3-1-2-19(25)12-20/h1-9,12,14,21,26H,10-11,13,15H2,(H,28,30)

InChI Key

AJKPKASUTTWREU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1NCC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.